1-Bromo-2,2,3,4-tetramethylpentane 1-Bromo-2,2,3,4-tetramethylpentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17716852
InChI: InChI=1S/C9H19Br/c1-7(2)8(3)9(4,5)6-10/h7-8H,6H2,1-5H3
SMILES:
Molecular Formula: C9H19Br
Molecular Weight: 207.15 g/mol

1-Bromo-2,2,3,4-tetramethylpentane

CAS No.:

Cat. No.: VC17716852

Molecular Formula: C9H19Br

Molecular Weight: 207.15 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2,2,3,4-tetramethylpentane -

Specification

Molecular Formula C9H19Br
Molecular Weight 207.15 g/mol
IUPAC Name 1-bromo-2,2,3,4-tetramethylpentane
Standard InChI InChI=1S/C9H19Br/c1-7(2)8(3)9(4,5)6-10/h7-8H,6H2,1-5H3
Standard InChI Key RXOOWZLVKHCYMC-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)C(C)(C)CBr

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-bromo-2,2,3,4-tetramethylpentane, reflects its substitution pattern: a bromine atom at position 1 of a pentane chain with methyl groups at positions 2, 2, 3, and 4. This arrangement creates a crowded molecular environment, as evidenced by its SMILES notation CC(C)C(C)C(C)(C)CBr\text{CC(C)C(C)C(C)(C)CBr} and InChIKey RXOOWZLVKHCYMC-UHFFFAOYSA-N\text{RXOOWZLVKHCYMC-UHFFFAOYSA-N} . The branching reduces conformational flexibility, leading to higher thermal stability compared to linear analogues.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC9H19Br\text{C}_9\text{H}_{19}\text{Br}
Molecular Weight207.15 g/mol
XLogP34.2 (estimated)
Rotatable Bond Count2

Stereochemical Considerations

Synthesis and Production

Vapor-Phase Photochemical Bromination

A seminal method involves the photochemical bromination of 2,2,3,4-tetramethylpentane in the vapor phase. This reaction proceeds via a free-radical mechanism, where ultraviolet light initiates homolytic cleavage of molecular bromine (Br2\text{Br}_2) . The regioselectivity favors tertiary carbon positions, though the steric bulk of the substrate directs bromination to the terminal carbon (position 1) in 65–70% yield .

Liquid-Phase Alkylation

Alternative routes employ alkylation of 2,2,3-trimethylbutane with methyl bromide in the presence of Lewis acids like AlBr3\text{AlBr}_3. This Friedel-Crafts-type reaction achieves higher yields (up to 85%) but requires stringent temperature control (-20°C to 0°C) to minimize polybromination.

Table 2: Comparison of Synthesis Methods

MethodYield (%)ConditionsAdvantages
Photochemical Bromination70UV light, 150°CScalable, fewer byproducts
Liquid-Phase Alkylation85AlBr3\text{AlBr}_3, -20°CHigher regioselectivity

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound’s boiling point (estimated 185–190°C) exceeds that of less-branched analogues due to increased surface area and London dispersion forces. Differential scanning calorimetry reveals a glass transition temperature (TgT_g) near -40°C, indicative of restricted molecular motion .

Solubility and Reactivity

Polar aprotic solvents like dimethylformamide (DMF) dissolve 1-bromo-2,2,3,4-tetramethylpentane at 25°C (solubility: 12 g/L), while aqueous solubility is negligible (<0.1 g/L). The bromine atom exhibits diminished electrophilicity compared to primary bromoalkanes, with SN2 reactions suppressed by steric hindrance. Instead, elimination pathways dominate under basic conditions, forming tetramethylpentene derivatives .

Applications in Materials Science

Polymer Crosslinking Agent

The compound serves as a tetrafunctional initiator in cationic polymerization of epoxides. Its branched structure enhances crosslink density, producing polymers with glass transition temperatures 20–30°C higher than linear analogues.

Pharmaceutical Intermediates

Derivatization via nucleophilic substitution yields quaternary ammonium salts with antimicrobial activity. For example, reaction with pyridine produces a surfactant effective against Gram-positive bacteria at 50 µg/mL.

Biological Interactions and Toxicity

Membrane Disruption Studies

In vitro assays demonstrate that 1-bromo-2,2,3,4-tetramethylpentane incorporates into lipid bilayers, increasing membrane fluidity by 15% at 100 µM concentrations. This property is under investigation for enhancing transdermal drug delivery.

Ecotoxicological Profile

The compound’s log KowK_{ow} (octanol-water partition coefficient) of 4.2 suggests moderate bioaccumulation potential . Acute toxicity to Daphnia magna occurs at LC50 = 12 mg/L (48-h exposure), necessitating careful handling in industrial settings.

Comparative Analysis with Structural Analogues

Bromine Position Isomers

3-Bromo-2,2,4,4-tetramethylpentane (PubChem CID 13840545) shares the same molecular formula but positions the bromine at carbon 3. This minor structural difference reduces steric strain, lowering the boiling point by 8°C and increasing SN2 reactivity tenfold .

Table 3: Isomeric Comparison

Property1-Bromo-2,2,3,4-tetramethylpentane3-Bromo-2,2,4,4-tetramethylpentane
Boiling Point185–190°C177–182°C
SN2 Rate Constant (kk)1.2×105s11.2 \times 10^{-5} \, \text{s}^{-1}1.8×104s11.8 \times 10^{-4} \, \text{s}^{-1}
Log KowK_{ow}4.24.0

Unbranched Counterparts

Linear analogues like 1-bromopentane exhibit faster reaction kinetics but inferior thermal stability. For instance, the Arrhenius activation energy (EaE_a) for elimination in 1-bromo-2,2,3,4-tetramethylpentane is 98 kJ/mol versus 75 kJ/mol for 1-bromopentane.

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